molecular formula C8H13NO4 B036821 tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate CAS No. 1312786-80-3

tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate

Cat. No. B036821
M. Wt: 187.19 g/mol
InChI Key: ALOFLJUGJDMERX-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate, also known as t-Bu HOBt, is a chemical compound that belongs to the family of hydroxyimino esters. It is a white crystalline solid that is soluble in water, methanol, and acetonitrile. Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate is widely used in organic chemistry as a coupling reagent in peptide synthesis and other chemical reactions. We will also list future directions for research on this compound.

Mechanism Of Action

The mechanism of action of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt in peptide synthesis involves the activation of carboxyl groups in amino acids. T-Bu HOBt reacts with the carboxyl group to form an active ester intermediate, which then reacts with the amino group of another amino acid to form a peptide bond. The use of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt improves the efficiency and selectivity of the reaction by reducing the formation of side products.

Biochemical And Physiological Effects

Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used in chemical reactions and does not interact with biological systems.

Advantages And Limitations For Lab Experiments

Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate has several advantages for lab experiments. It is a stable and easy-to-handle compound that is soluble in water and organic solvents. It is also a highly efficient coupling reagent in peptide synthesis, leading to high yields and selectivity of the reaction. However, tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt has some limitations for lab experiments. It is a toxic and irritant substance that requires careful handling and disposal. It is also relatively expensive compared to other coupling reagents, which may limit its use in large-scale peptide synthesis.

Future Directions

There are several future directions for research on tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate. One area of research could focus on the development of new coupling reagents that are more efficient and selective than tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt. Another area of research could investigate the use of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt in the synthesis of other organic compounds, such as esters and amides. Additionally, research could focus on the optimization of the synthesis method for tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt to improve its yield and reduce its cost. Overall, further research on tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt could lead to the development of new and improved chemical reactions for the synthesis of important organic compounds.
In conclusion, tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate is a widely used coupling reagent in peptide synthesis and other chemical reactions. It is a stable and efficient compound that has several advantages for lab experiments. However, it also has some limitations and requires careful handling and disposal. Future research on tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt could lead to the development of new and improved chemical reactions for the synthesis of important organic compounds.

Synthesis Methods

The synthesis of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate involves the reaction of tert-butyl N-hydroxyiminoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction produces tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt as a white crystalline solid in high yield. The synthesis method is simple and efficient, making tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt a popular coupling reagent in peptide synthesis.

Scientific Research Applications

Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate is widely used in scientific research as a coupling reagent in peptide synthesis. Peptides are essential molecules in biological systems, and their synthesis is crucial for the development of new drugs and therapies. T-Bu HOBt is used in peptide synthesis to improve the efficiency and selectivity of the reaction. It is also used in the synthesis of other organic compounds, such as esters and amides.

properties

CAS RN

1312786-80-3

Product Name

tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate

InChI

InChI=1S/C8H13NO4/c1-5(10)6(9-12)7(11)13-8(2,3)4/h10H,1-4H3/b6-5+

InChI Key

ALOFLJUGJDMERX-RMKNXTFCSA-N

Isomeric SMILES

CC(=O)/C(=N\O)/C(=O)OC(C)(C)C

SMILES

CC(=C(C(=O)OC(C)(C)C)N=O)O

Canonical SMILES

CC(=O)C(=NO)C(=O)OC(C)(C)C

Origin of Product

United States

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